molecular formula C14H18BrN3O2S B213600 4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Katalognummer B213600
Molekulargewicht: 372.28 g/mol
InChI-Schlüssel: BVSZIJJCVFMDAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for drug development. Additionally, this compound has shown promising results in the field of organic electronics, where it can be used as a building block for the synthesis of novel materials.

Wirkmechanismus

The mechanism of action of 4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide involves the inhibition of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition results in the disruption of certain biological processes, making it a potential candidate for drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide are still being studied. However, it has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for drug development.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in lab experiments is its potent inhibitory activity against certain enzymes. However, one of the limitations of this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide. One potential direction is the development of this compound as a potential drug candidate for the treatment of certain diseases. Additionally, further studies are needed to explore the potential applications of this compound in the field of organic electronics, where it can be used as a building block for the synthesis of novel materials. Finally, more research is needed to understand the biochemical and physiological effects of this compound, which can help to inform its potential applications in various fields of scientific research.
In conclusion, 4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is a chemical compound that has potential applications in various fields of scientific research. Its potent inhibitory activity against certain enzymes makes it a potential candidate for drug development, while its potential applications in the field of organic electronics make it an interesting building block for the synthesis of novel materials. Further research is needed to explore the potential applications of this compound in various fields of scientific research.

Synthesemethoden

The synthesis of 4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide involves the reaction of 4-bromo-N-methylbenzenesulfonamide with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by reduction and sulfonation to yield the final product.

Eigenschaften

Produktname

4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Molekularformel

C14H18BrN3O2S

Molekulargewicht

372.28 g/mol

IUPAC-Name

4-bromo-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H18BrN3O2S/c1-10-14(11(2)18(4)16-10)9-17(3)21(19,20)13-7-5-12(15)6-8-13/h5-8H,9H2,1-4H3

InChI-Schlüssel

BVSZIJJCVFMDAU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br

Kanonische SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.